Cibenzoline succinate

Vue d'ensemble

Description

Il est principalement utilisé pour traiter divers types d'arythmies en bloquant les canaux potassiques sensibles à l'ATP dans les cellules cardiaques et pancréatiques . Ce composé est connu pour sa capacité à améliorer la dysfonction diastolique ventriculaire gauche en réduisant le gradient de pression ventriculaire gauche .

Méthodes De Préparation

La préparation du succinate de cibenzoline implique plusieurs voies de synthèse. Une méthode comprend l'oxydation du 2,2-diphénylcyclopropylméthanol à l'aide d'acide 2-iodoxybenzoïque dans le diméthylsulfoxyde pour former l'aldéhyde correspondant. Cet aldéhyde est ensuite traité avec du chlorite de sodium, du peroxyde d'hydrogène et du dihydrogénophosphate de sodium dans l'acétonitrile-eau pour produire le composé acide. Enfin, le composé acide est condensé avec l'éthylènediamine en présence d'hexafluorophosphate de benzotriazol-1-yloxytripyrrolidinophosphonium et de triéthylamine dans le dichlorométhane pour produire du succinate de cibenzoline .

Analyse Des Réactions Chimiques

Le succinate de cibenzoline subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins courantes pour le succinate de cibenzoline.

Substitution : La condensation du composé acide avec l'éthylènediamine en présence de réactifs spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide 2-iodoxybenzoïque, le chlorite de sodium, le peroxyde d'hydrogène, le dihydrogénophosphate de sodium, l'éthylènediamine, l'hexafluorophosphate de benzotriazol-1-yloxytripyrrolidinophosphonium et la triéthylamine . Les principaux produits formés à partir de ces réactions sont l'aldéhyde correspondant et le succinate de cibenzoline .

Applications de la recherche scientifique

Le succinate de cibenzoline a plusieurs applications de recherche scientifique :

Médecine : Le succinate de cibenzoline est principalement utilisé pour traiter les arythmies en bloquant les canaux potassiques sensibles à l'ATP.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiarythmiques.

Mécanisme d'action

Le succinate de cibenzoline exerce ses effets en bloquant les canaux potassiques sensibles à l'ATP dans les cellules cardiaques et pancréatiques. Il interagit avec la sous-unité formant les pores du canal potassique (Kir6.2) du côté cytoplasmique . De plus, le succinate de cibenzoline inhibe le courant potassique rectificateur retardé dans les cellules du nœud sinusal . Ce blocage des canaux potassiques conduit à la stabilisation des membranes des cellules cardiaques et à la prévention de l'activité électrique anormale, ce qui permet de traiter les arythmies .

Applications De Recherche Scientifique

Cibenzoline succinate has several scientific research applications:

Chemistry: It is used as a reference compound in the study of antiarrhythmic drugs and potassium channel blockers.

Biology: It is used to study the effects of potassium channel blockers on heart and pancreatic cells.

Medicine: This compound is primarily used to treat arrhythmias by blocking ATP-sensitive potassium channels.

Industry: It is used in the pharmaceutical industry for the production of antiarrhythmic drugs.

Mécanisme D'action

Cibenzoline succinate exerts its effects by blocking ATP-sensitive potassium channels in heart and pancreatic cells. It interacts with the channel pore-forming subunit of the potassium channel (Kir6.2) from the cytoplasmic side . Additionally, this compound inhibits the delayed rectifier potassium current in sino-atrial node cells . This blockade of potassium channels leads to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity, thereby treating arrhythmias .

Comparaison Avec Des Composés Similaires

Le succinate de cibenzoline est unique parmi les médicaments antiarythmiques en raison de son mécanisme d'action spécifique et de sa capacité à bloquer les canaux potassiques sensibles à l'ATP. Des composés similaires incluent :

Pituxate : Un autre médicament gem-diphénylcyclopropanyle présentant des propriétés antiarythmiques.

Ecipramidil : Un composé présentant des caractéristiques structurales similaires et une activité antiarythmique.

Le succinate de cibenzoline se distingue par son interaction spécifique avec la sous-unité Kir6.2 et sa double activité dans les cellules cardiaques et pancréatiques .

Activité Biologique

Cibenzoline succinate is a notable antiarrhythmic agent primarily classified under Class I antiarrhythmics. Its biological activity encompasses a variety of mechanisms, including sodium channel blockade, modulation of calcium currents, and inhibition of specific enzymes. This article delves into the pharmacological properties, metabolic pathways, clinical implications, and case studies related to this compound.

This compound functions primarily by blocking sodium channels in cardiac tissues. This action decreases the excitability and conduction velocity of cardiac action potentials, which helps stabilize heart rhythms and prevent arrhythmias. Moreover, it has been shown to influence calcium currents within myocardial cells, contributing further to its therapeutic effects.

Pharmacokinetics and Metabolism

The metabolism of this compound is stereoselective, with significant involvement from cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Research indicates that the intrinsic clearance for the formation of its main metabolite, p-hydroxycibenzoline (M1), is significantly higher for the R(+)-enantiomer compared to the S(-)-enantiomer in human liver microsomes . The total intrinsic clearance values for both enantiomers are relatively close but indicate a slightly greater clearance for R(+)-cibenzoline .

Clinical Efficacy

This compound has demonstrated effectiveness in managing ventricular tachyarrhythmias. A clinical study involving 33 patients showed that cibenzoline provided protection against ventricular tachycardia induction in 16 patients, while it significantly reduced ventricular ectopy from an average of 666 beats per hour to 190 beats per hour over an 8.8-month follow-up period . The drug was compared favorably against procainamide, another antiarrhythmic agent, highlighting its potential as an effective treatment option in selected cases .

Case Report: Severe this compound Poisoning

A significant case involved a 51-year-old woman who experienced refractory cardiac arrest following an overdose of this compound (6,900 mg) during a suicide attempt. The patient was managed using venoarterial extracorporeal membrane oxygenation (V-A ECMO), plasma exchange (PE), and direct hemoperfusion (DHP). Despite initial interventions, plasma exchange did not effectively decrease plasma levels of this compound or improve hemodynamics. However, DHP showed some transient improvement in clinical symptoms .

| Treatment Method | Outcome |

|---|---|

| V-A ECMO | Effective in managing cardiac dysfunction |

| Plasma Exchange | No significant improvement in hemodynamics |

| Direct Hemoperfusion | Transient improvement observed |

This case underscores the challenges associated with treating severe poisoning from this compound and highlights the potential role of ECMO in managing such critical situations.

Comparative Analysis with Other Antiarrhythmics

This compound shares similarities with other Class I antiarrhythmic agents. Below is a comparative table illustrating key characteristics:

| Compound Name | Class | Key Characteristics |

|---|---|---|

| Cibenzoline | Class I | Sodium channel blocker; reduces ventricular ectopy |

| Quinidine | Class IA | Sodium channel blocker; used for atrial fibrillation |

| Flecainide | Class IC | Potent sodium channel blocker; used for ventricular arrhythmias |

| Propafenone | Class IC | Blocks sodium channels; also has beta-blocking properties |

Propriétés

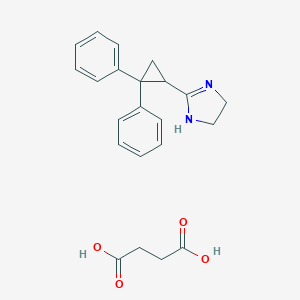

IUPAC Name |

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUIOIWYMHEPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57625-97-5 | |

| Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047820 | |

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100678-32-8, 85589-37-3 | |

| Record name | Cibenzoline succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cifenline succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cibenzoline succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIFENLINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.